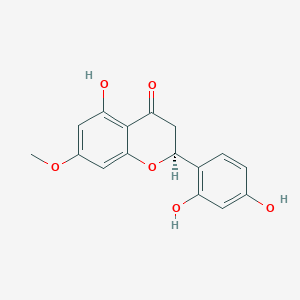

Artocarpanone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

520-25-2 |

|---|---|

Molekularformel |

C16H14O6 |

Molekulargewicht |

302.28 g/mol |

IUPAC-Name |

(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)10-3-2-8(17)4-11(10)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |

InChI-Schlüssel |

FQGBGNHGEUOZIW-AWEZNQCLSA-N |

SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O |

Isomerische SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=C(C=C3)O)O)O |

Kanonische SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Implications

Structural Optimization : Prenylation is critical for bioactivity; derivatives with additional prenyl groups (e.g., artocarpin) warrant further study .

Dual Therapeutic Potential: Artocarpanone’s tyrosinase inhibition suggests applications in hyperpigmentation disorders alongside cancer therapy .

Vorbereitungsmethoden

Solvent Selection and Optimization

The polarity of artocarpanone dictates solvent choice for efficient extraction. Ethyl acetate has been identified as the optimal solvent due to its intermediate polarity, which selectively solubilizes artocarpanone while minimizing co-extraction of non-target compounds. Comparative studies using hexane, chloroform, ethyl acetate, and methanol demonstrated that ethyl acetate yielded the highest artocarpanone content (0.82% w/w) in A. heterophyllus heartwood extracts. Methanol, despite producing higher crude extract yields, exhibited lower selectivity for artocarpanone due to its broad solubilization of polar and non-polar constituents.

Table 1: Artocarpanone Content in Extracts Using Different Solvents

| Solvent | Artocarpanone Content (% w/w) | Total Extract Yield (% w/w) |

|---|---|---|

| Hexane | 0.12 | 3.5 |

| Chloroform | 0.45 | 5.2 |

| Ethyl Acetate | 0.82 | 6.8 |

| Methanol | 0.31 | 12.4 |

Extraction Techniques

Heat Reflux Extraction

The most widely adopted method involves refluxing powdered heartwoods (1 g) with ethyl acetate (250 mL) at 78°C for 1 hour. This approach maximizes compound stability and extraction efficiency, achieving a recovery rate of 98–104% for artocarpanone. Post-extraction, the solvent is evaporated under reduced pressure, and the residue is dissolved in methanol for further purification.

Maceration

Alternative protocols use maceration with ethyl acetate or ethanol at room temperature for 48–72 hours. While this method is less energy-intensive, it results in lower artocarpanone yields (0.68% w/w) compared to reflux.

Chromatographic Isolation and Purification

High-Performance Liquid Chromatography (HPLC)

Artocarpanone is isolated using reversed-phase HPLC with a TSK-gel ODS-80Tm column (150 × 4.6 mm, 5 µm). The mobile phase consists of a methanol-water gradient:

-

0–8 min : 60% methanol

-

8–27 min : 80% methanol

-

27–35 min : 60% methanol

Detection is performed at 285 nm, where artocarpanone exhibits maximal UV absorption. The method’s validation parameters include:

Table 2: HPLC Validation Parameters for Artocarpanone

| Parameter | Value |

|---|---|

| Linearity (R²) | ≥0.9995 |

| LOD | 0.12 µg/mL |

| LOQ | 0.40 µg/mL |

| Intra-day RSD | <1% |

| Inter-day RSD | <2% |

Activity-Guided Fractionation

Bioassay-guided isolation is employed to target artocarpanone. Ethyl acetate extracts are fractionated via vacuum liquid chromatography (VLC) using silica gel and eluted with hexane-ethyl acetate gradients. Active fractions inhibiting Bacillus subtilis (MIC: 9.8 µg/mL) or tyrosinase (IC₅₀: 12.9 µM) are further purified using preparative TLC or HPLC.

Synthetic Preparation Approaches

Total Synthesis

Artocarpanone’s synthesis begins with 1,3,5-trimethoxybenzene, proceeding through a 12-step sequence involving Friedel-Crafts acylation, cyclization, and regioselective demethylation. Key steps include:

-

Prenylation : Introduction of isoprenyl groups via alkylation.

-

Cyclization : Formation of the flavanone core using acid catalysis.

-

Demethylation : Selective removal of methyl groups using TMSI-quinoline.

The synthetic route achieves an overall yield of 3.5%, limited by side reactions during demethylation.

Table 3: Synthetic Route Efficiency

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Prenylation | 72 |

| 5 | Cyclization | 65 |

| 9 | Demethylation | 38 |

Analytical Validation and Method Optimization

Method Reproducibility

HPLC methods for artocarpanone quantification show excellent reproducibility, with inter-day and intra-day relative standard deviations (RSD) below 2%. Recovery rates from spiked samples range from 98–104%, confirming minimal matrix interference.

Stability Considerations

Artocarpanone degrades under prolonged light exposure or alkaline conditions. Storage in amber vials at −20°C in methanol ensures stability for over six months.

Comparative Analysis of Preparation Methods

Natural Extraction vs. Synthesis

-

Yield : Natural extraction provides higher yields (0.82% w/w) compared to synthesis (3.5% overall).

-

Purity : HPLC-isolated artocarpanone achieves >98% purity, while synthetic batches require additional purification.

-

Cost : Synthesis involves expensive reagents (e.g., TMSI), making natural extraction more cost-effective for large-scale production .

Q & A

Q. What standardized methods are used to evaluate Artocarpanone’s antimicrobial activity?

Antimicrobial activity is typically assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. For example, studies on Escherichia coli reported MIC and MBC values of 3.9 µg/mL and 7.8 µg/mL, respectively, using broth microdilution methods . Disk diffusion assays can complement these results by measuring inhibition zones. However, inconsistencies arise when testing Gram-positive vs. Gram-negative bacteria; for instance, Artocarpanone showed weak activity against MRSA (MIC > 100 µg/mL) compared to Vibrio cholerae (MIC = 15.6 µg/mL) . Researchers should validate results with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects and use membrane permeability assays (e.g., propidium iodide staining) to probe mechanisms .

Q. What extraction and purification protocols are optimal for isolating Artocarpanone from Artocarpus heterophyllus?

Artocarpanone is isolated via ethanolic extraction followed by solvent partitioning (e.g., ethyl acetate). Column chromatography with silica gel or Sephadex LH-20 is commonly used, with purity confirmed by HPLC-DAD (>95%) and structural elucidation via 1H-NMR and 13C-NMR . Key challenges include low yield (0.02–0.05% w/w), requiring optimization of solvent polarity and gradient elution. Recent protocols recommend flash chromatography for faster separation and LC-MS/MS for quantifying trace amounts in complex matrices .

Advanced Research Questions

Q. How does Artocarpanone inhibit melanin biosynthesis, and what experimental models validate this activity?

Artocarpanone suppresses melanogenesis by competitive inhibition of tyrosinase , the key enzyme in melanin production. In vitro studies using B16 melanoma cells showed a 50% reduction in melanin content at 10 µM, comparable to kojic acid . Mechanistic studies employ molecular docking to identify binding sites on tyrosinase and Western blotting to assess downstream MITF (microphthalmia-associated transcription factor) expression . Contradictions arise in vivo; for example, Artocarpanone’s efficacy in zebrafish models was limited by poor solubility, suggesting formulation improvements (e.g., nanoemulsions) are needed .

Q. How can researchers resolve contradictions in Artocarpanone’s antibacterial efficacy across bacterial models?

Discrepancies (e.g., strong activity against E. coli vs. weak effects on MRSA) may stem from differences in cell wall structure (Gram-negative vs. Gram-positive) or efflux pump expression. To address this, use genomic analysis (e.g., RNA-seq) to compare gene expression in treated vs. untreated bacteria and synergy assays (e.g., checkerboard method) to test combinations with antibiotics. For instance, Artocarpanone enhanced ciprofloxacin’s activity against P. aeruginosa by disrupting membrane permeability . Researchers should also standardize culture conditions (e.g., pH, biofilm vs. planktonic growth) to reduce variability .

Q. What methodologies are used to assess Artocarpanone’s anti-inflammatory mechanisms in phagocytes?

Key assays include:

- Chemotaxis inhibition : Modified Boyden chamber assays measuring IC50 values (e.g., 6.96 µM for Artocarpanone) .

- Reactive oxygen species (ROS) suppression : Luminol-based chemiluminescence to quantify ROS inhibition in polymorphonuclear leukocytes .

- Myeloperoxidase (MPO) activity : Colorimetric assays showing Artocarpanone’s IC50 (23.3 µM) outperforms indomethacin (69 µM) . Structural-activity relationships (SAR) highlight the importance of prenyl groups and hydroxyl substitutions for potency. Confocal microscopy can visualize phagocytosis inhibition of opsonized bacteria .

Methodological Considerations

Q. How should researchers design experiments to evaluate Artocarpanone’s antioxidant capacity?

Use DPPH radical scavenging (IC50 = 17.7 ppm for Kudraflavone C vs. 99.3 ppm for Artocarpanone) and ABTS assays to quantify antioxidant activity . Combine with FRAP (Ferric Reducing Antioxidant Power) assays to measure electron donation capacity. For cellular models, employ H2O2-induced oxidative stress in HepG2 cells and measure ROS via fluorescent probes (e.g., DCFH-DA). Note that Artocarpanone’s lower antioxidant activity compared to analogs like Artocarpin suggests structural modifications (e.g., adding hydroxyl groups) may enhance efficacy .

Q. What strategies are recommended for addressing low bioavailability in preclinical studies?

Artocarpanone’s poor solubility and rapid metabolism limit in vivo applicability. Solutions include:

- Nanoformulations : Liposomal encapsulation to improve half-life.

- Prodrug design : Esterification of hydroxyl groups to enhance absorption.

- Pharmacokinetic studies : LC-MS/MS to track plasma concentration-time profiles in rodent models .

Data Analysis & Reporting

Q. How should conflicting data on Artocarpanone’s bioactivity be analyzed?

Apply Bland-Altman plots to assess agreement between replicates and meta-analysis to pool data from multiple studies. For example, discrepancies in MIC values across labs may arise from variations in bacterial strains (e.g., ATCC vs. clinical isolates). Report 95% confidence intervals and use multivariate regression to control for confounding variables (e.g., solvent type in assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.